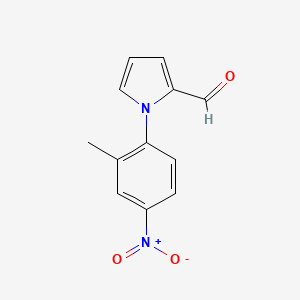

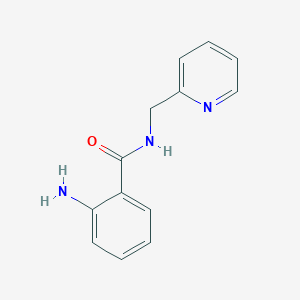

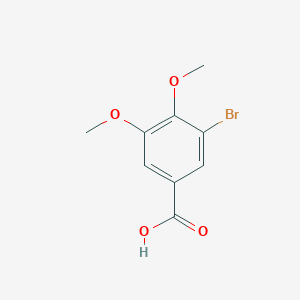

1-(2-甲基-4-硝基苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the target compound. For instance, pyrrole-2-carbaldehydes are mentioned as key intermediates in the synthesis of various heterocyclic compounds, which suggests that the target compound may also serve as an intermediate or final product in similar synthetic routes .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including acylation and nucleophilic substitution. For example, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is achieved through a three-step process starting from commercially available pyrrole, with an overall yield of 65% . This indicates that the target compound might also be synthesized through a similar pathway, potentially involving nitration and aldehyde introduction on the pyrrole ring.

Molecular Structure Analysis

While the exact molecular structure of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not provided, the structural determination of related compounds is achieved using techniques such as MS, 1H NMR, 13C NMR, HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS) . These methods would likely be applicable to confirm the structure of the target compound as well.

Chemical Reactions Analysis

The papers describe reactions involving pyrrole-2-carbaldehydes, such as their reaction with nitroethylenes to yield 5,6-dihydroindolizines or indolizines in a one-pot process . This suggests that the target compound may also participate in similar chemical reactions, potentially leading to the formation of various heterocyclic structures depending on the reaction conditions.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not directly discussed, the properties of similar compounds can provide some insights. For instance, the solubility of related aldehydes in aqueous solutions is mentioned, which is an important factor for their application as intermediates in drug synthesis . The presence of a nitro group and an aldehyde function in the target compound suggests that it may have distinct reactivity and solubility characteristics that could be explored in further studies.

科学研究应用

聚合物研究中的合成和表征

已经合成和表征了1-(2-甲基-4-硝基苯基)-1H-吡咯-2-甲醛及类似化合物,用于其在导电聚合物中的应用。例如,Variş等人(2006年)的研究合成了这种化合物的异构体,并探讨了它们在电致色变器件中的适用性,突出了它们在常见有机溶剂中的可溶性和有效的开关能力(Variş等人,2006年)。

在EPR研究中的应用

EPR(电子顺磁共振)研究还利用了1-(2-甲基-4-硝基苯基)-1H-吡咯-2-甲醛的衍生物。He等人(1999年)对从类似吡咯甲醛衍生的氟化亚硝基自由基进行了EPR研究,提供了有关这些化合物极性效应和取代基自由基的自旋离域的见解(He et al., 1999)。

在超分子化学中的应用

这种化合物已被用于合成高核数单分子磁体。Giannopoulos等人(2014年)报道了这种化合物衍生物在合成一个{Mn(III)25}类桶状簇中的应用,展示了单分子磁性行为(Giannopoulos et al., 2014)。

绿色合成方法

在绿色化学领域,Niknam等人(2014年)在无催化剂和无溶剂条件下合成了1,5-二芳基-3-(芳基氨基)-1H-吡咯-2(5H)-酮,使用了结构类似于1-(2-甲基-4-硝基苯基)-1H-吡咯-2-甲醛的化合物。这凸显了该化合物在环保合成方法中的相关性(Niknam et al., 2014)。

有机非线性光学材料

在非线性光学领域,Kwon等人(2008年)合成了基于吡咯的有机非线性光学硝基苯基腙晶体,其中包括与1-(2-甲基-4-硝基苯基)-1H-吡咯-2-甲醛相关的化合物。这些晶体展示了显著的宏观非线性,表明了该化合物在这一领域的潜力(Kwon et al., 2008)。

未来方向

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in chemical synthesis, future research could involve optimizing the synthesis process or exploring new reactions .

属性

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJREKHOMJFFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)